molecular formula C24H22N4O3S B2881126 6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097861-73-7

6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2881126
CAS No.: 2097861-73-7
M. Wt: 446.53
InChI Key: JQSSUSXEDQDLOR-UHFFFAOYSA-N
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Description

6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a compound with intricate chemical structure and potential applications across various fields such as chemistry, biology, medicine, and industry. Its unique combination of phenyl, thiophene, oxazole, piperidine, and dihydropyridazinone moieties gives it distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One possible synthetic route might involve the preparation of intermediates such as:

  • 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid

  • 1-{[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methylamine

  • 6-Phenyl-2,3-dihydropyridazin-3-one

Industrial Production Methods

For industrial production, optimization of reaction conditions is crucial. Methods such as continuous flow chemistry and green chemistry approaches might be employed to enhance yield, reduce waste, and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo several types of chemical reactions:

  • Oxidation: : With oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents such as lithium aluminum hydride.

  • Substitution: : Halogenation or alkylation reactions with appropriate reagents.

Common Reagents and Conditions

Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

Depending on the reaction type, major products might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has diverse applications:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Potential probe for studying enzyme interactions.

  • Medicine: : Investigated for therapeutic potential in treating various diseases.

  • Industry: : Possible applications in materials science and catalysis.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets and pathways, possibly including enzyme inhibition or receptor modulation. The detailed mechanism depends on the context of its application, such as a biochemical assay or therapeutic target.

Comparison with Similar Compounds

6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of chemical groups, which may impart specific activity or selectivity advantages over similar compounds like:

  • 5-(Thiophen-2-yl)-1,2-oxazole derivatives

  • Piperidine-based compounds

Its distinct chemical structure can result in unique interactions, stability, and reactivity profiles, setting it apart in various scientific and industrial applications.

Properties

IUPAC Name

6-phenyl-2-[[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c29-23-9-8-19(18-5-2-1-3-6-18)25-28(23)16-17-10-12-27(13-11-17)24(30)20-15-21(31-26-20)22-7-4-14-32-22/h1-9,14-15,17H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSSUSXEDQDLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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